molecular formula C18H25N3O6 B1674160 Frovatriptan succinate anhydrous CAS No. 158930-09-7

Frovatriptan succinate anhydrous

货号 B1674160
CAS 编号: 158930-09-7
分子量: 361.4 g/mol
InChI 键: CUETXFMONOSVJA-KLQYNRQASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Frovatriptan succinate anhydrous is a serotonin (5-HT 1B/1D) receptor agonist (triptan) used for the acute treatment of migraine with or without aura in adults . It is developed by Vernalis and is particularly effective for migraines associated with menstruation . Frovatriptan causes vasoconstriction of arteries and veins that supply blood to the head .


Synthesis Analysis

Frovatriptan succinate can be crystallized as monohydrate and dihydrate using acetone and water solvent combination . The concentration of water is a deciding factor for the formation of monohydrate and dihydrate of Frovatriptan succinate .


Molecular Structure Analysis

Frovatriptan succinate has a molecular formula of C18H25N3O6 and an average mass of 379.408 Da . It has high affinity for the 5-HT (1B) and 5-HT (1D) receptors .


Chemical Reactions Analysis

Frovatriptan is a second-generation triptan 5-HT receptor agonist that binds with high affinity for 5-HT 1B and 5-HT 1D receptors . It has no significant effects on GABA A mediated channel activity and has no significant affinity for benzodiazepine binding sites .


Physical And Chemical Properties Analysis

Frovatriptan succinate has a water solubility of 0.123 mg/mL and a logP value of 1.2 . It has a pKa value of 14.54 for the strongest acidic group and a pKa value of 10.42 for the strongest basic group .

科学研究应用

作用机制和药理特性

Frovatriptan琥酸盐是一种选择性5-羟色胺(5-HT)受体激动剂,对5-HT1B/1D受体具有很高的亲和力。其作用机制被认为涉及抑制颅内和颅外动脉扩张,可能还包括抗炎和镇痛作用。Frovatriptan在药代动力学方面具有独特性,尤其是其长的终末消除半衰期,有助于产生持续的治疗效果,使其适用于患有持续性偏头痛或易复发偏头痛的患者(E. Balbisi, 2004; M. Sanford, 2012)。

新型药物给药系统

针对frovatriptan琥酸盐单水合物的新型药物给药系统的研究旨在增强其生物利用度和作用起效时间。研究已经开发出舌下膜和聚合物纳米粒子(PNPs)用于frovatriptan,旨在绕过首过效应,直接提供全身循环通路。这些配方可能提供快速起效和持续释放,潜在地改善偏头痛管理的治疗效果(Harmanpreet Singh et al., 2018; D. Deepika et al., 2019)。

药代动力学和临床潜力

Frovatriptan的药代动力学特征,以其长半衰期和对脑选择性的特点,支持其在特定偏头痛病况中的使用,如月经性偏头痛和持续时间较长的偏头痛。Frovatriptan在这些情况下的疗效,加上其耐受性和低潜在药物相互作用的特点,突显了其在急性偏头痛治疗之外的临床潜力(E. Balbisi, 2006; A. Elkind et al., 2008)。

心血管安全性

最近的研究还关注frovatriptan的心血管安全性,将其与其他曲普坦进行比较。这些研究表明,frovatriptan可能具有较低的心血管不良反应风险,使其成为对心血管疾病有风险的患者更安全的选择(K. Saracheva et al., 2020)。

安全和危害

Frovatriptan succinate should be used only as directed by a doctor . Overuse may increase the chance of side effects . It may raise your blood pressure, so regular monitoring is recommended . Side effects may include flushing, feelings of tingling/numbness/prickling/heat, tiredness, dry mouth, or dizziness . Serious side effects include myocardial ischemia/infarction, arrhythmias, cerebral hemorrhage, subarachnoid hemorrhage, stroke, gastrointestinal ischemic reactions, and peripheral vasospastic reactions .

未来方向

The recommended dose is a single tablet of frovatriptan succinate (frovatriptan 2.5 mg) taken orally with fluids . If the migraine recurs after initial relief, a second tablet may be taken 2 hours after the initial dose . The total dose should not exceed 3 tablets in any 24-hour period . If the patient does not respond to the first dose, additional doses are unlikely to provide benefit for the same headache .

属性

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTHWNUUXINXHN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166543
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frovatriptan succinate anhydrous

CAS RN

158930-09-7, 158930-17-7
Record name Frovatriptan succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frovatriptan succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FROVATRIPTAN SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frovatriptan succinate anhydrous
Reactant of Route 2
Frovatriptan succinate anhydrous
Reactant of Route 3
Frovatriptan succinate anhydrous
Reactant of Route 4
Frovatriptan succinate anhydrous
Reactant of Route 5
Frovatriptan succinate anhydrous
Reactant of Route 6
Frovatriptan succinate anhydrous

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。